Ethyl 2-oxo-2-(pyridin-3-YL)acetate
Overview
Description
Ethyl 2-oxo-2-(pyridin-3-yl)acetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The linear formula of this compound is C9H9NO3 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources . Further studies are required to understand its chemical reactions.Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.173 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 284.7±13.0 °C at 760 mmHg . It is a liquid at room temperature .Scientific Research Applications
Quantum Chemical Properties
- Investigations using DFT and quantum chemical calculations explored the molecular properties of compounds including Ethyl 2-oxo-2-(pyridin-3-yl)acetate. These studies provide insights into their electronic properties like highest occupied and lowest unoccupied molecular orbitals (Bouklah et al., 2012).
Synthesis and Memory Facilitation
- Synthesis of related compounds and their effects on memory in mice were studied, highlighting the potential neurocognitive applications of such chemicals (Li Ming-zhu, 2010); (Li Ming-zhu, 2012).
Chemoselective Synthesis
- Research demonstrates the chemoselective synthesis capabilities of this compound derivatives, contributing to the advancement in synthetic chemistry (Pretto et al., 2019).
Cycloaddition Synthesis
- Studies have developed ligand-free Cu-catalyzed cycloaddition synthesis methods using Ethyl 2-oxo-2-(pyridin-3-yl)acetates, suggesting its role in efficient organic synthesis (Yu et al., 2016).
Crystal Structure Analysis
- The crystal structure and electronic properties of this compound derivatives were analyzed, aiding in the understanding of their molecular interactions and stability (Kumara et al., 2019).
Synthesis of Fused Heterocyclic Compounds
- Research on the synthesis of fluorinated fused heterocyclic compounds used this compound derivatives, indicating its utility in the creation of novel organic compounds (Wang et al., 2012).
Photophysical Properties
- The photophysical properties of Thieno[2,3-b]pyridine derivatives synthesized from this compound were studied, revealing its potential applications in photochemistry and materials science (Ershov et al., 2019).
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-oxo-2-(pyridin-3-YL)acetate are currently unknown. This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Mode of Action
The specific mode of action of This compound As a biochemical reagent, it may interact with its targets in a way that modulates their function, but the exact nature of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
The biochemical pathways affected by This compound It’s possible that this compound could affect multiple pathways depending on its targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It is known that this compound has high gastrointestinal absorption and is bbb permeant, suggesting it can cross the blood-brain barrier . These properties could impact the bioavailability of the compound, influencing its pharmacological effects.
Result of Action
The molecular and cellular effects of This compound ’s action are currently unknown. Given its potential as a biochemical reagent, it may have diverse effects depending on the context of its use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets and exerts its effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 2-oxo-2-pyridin-3-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)8(11)7-4-3-5-10-6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEJGPKUSPYFIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500097 | |
Record name | Ethyl oxo(pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73672-37-4 | |
Record name | Ethyl oxo(pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-oxo-2-(pyridin-3-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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